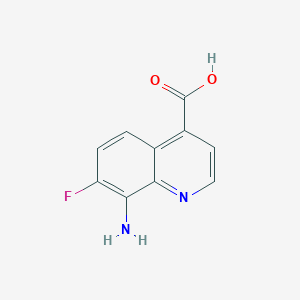
5,6-dimethoxyisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxyisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-dimethoxyisoquinolin-1(2H)-one depends on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
6,7-Dimethoxyisoquinoline: A similar compound with methoxy groups at different positions.
5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of the compound.
Uniqueness
5,6-Dimethoxyisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 5 and 6 positions may enhance its stability and solubility compared to other isoquinoline derivatives.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5,6-dimethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(10(9)15-2)5-6-12-11(8)13/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
CAJJNAVMVPGWNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)

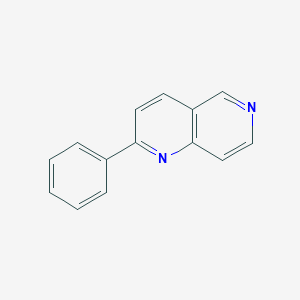
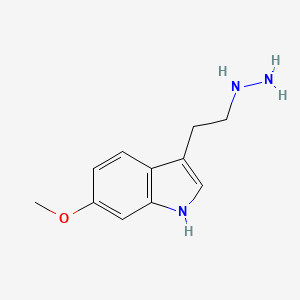
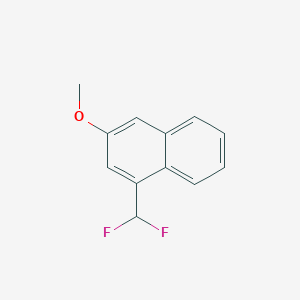
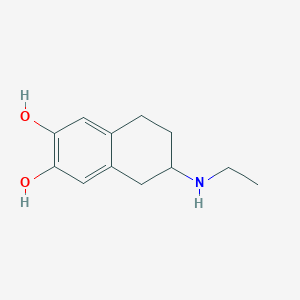
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)

![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)


